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For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)3SiH, has emerged as a

versatile and less toxic alternative to traditional tin hydrides in radical-mediated reactions. Its

application has been significantly expanded by the advent of visible-light photoredox catalysis.

This technology allows for the generation of silyl radicals under mild conditions, which can then

participate in a variety of useful chemical transformations. These reactions are characterized by

their high functional group tolerance, operational simplicity, and amenability to late-stage

functionalization, making them highly valuable in the field of drug discovery and development.

This document provides detailed application notes and experimental protocols for key reactions

utilizing TTMSS under visible-light promotion.

Photoredox-Mediated Giese-Type Reaction:
Conjugate Addition of Unactivated Alkyl Halides
The Giese reaction is a powerful tool for the formation of carbon-carbon bonds through the

addition of a carbon-centered radical to an electron-deficient alkene. Visible-light photoredox

catalysis, in conjunction with TTMSS, enables the use of unactivated alkyl bromides and

iodides as radical precursors under exceptionally mild conditions.
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Reaction Principle
The reaction is typically initiated by a photocatalyst that, upon excitation by visible light,

generates a silyl radical from TTMSS. This silyl radical then abstracts a halogen atom from an

alkyl halide to produce an alkyl radical. The alkyl radical subsequently adds to a Michael

acceptor, and the resulting radical is quenched by TTMSS to afford the desired product and

regenerate the silyl radical, thus propagating the chain.
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Quantitative Data Summary
The following table summarizes the yields for the conjugate addition of various alkyl bromides

to different Michael acceptors.[1][2]

Entry Alkyl Bromide
Michael
Acceptor

Product Yield (%)

1

1-

bromoadamanta

ne

N-

phenylacrylamid

e

N-phenyl-3-

(adamantan-1-

yl)propanamide

85

2

1-

bromocyclohexa

ne

N,N-

dimethylacrylami

de

3-(cyclohexyl)-

N,N-

dimethylpropana

mide

78

3
1-bromo-4-tert-

butylcyclohexane
Ethyl acrylate

Ethyl 3-(4-tert-

butylcyclohexyl)p

ropanoate

72

4 1-bromopentane Acrylonitrile

2-

pentylsuccinonitri

le

65

5
Isopropyl

bromoacetate

N-

benzylmaleimide

3-(1-ethoxy-1-

oxopropan-2-

yl)-1-

benzylpyrrolidine

-2,5-dione

91

Detailed Experimental Protocol
This protocol is adapted from the work of Balsells et al. for the reaction of a phenylacrylamide

derivative with a 4-bromopiperidine derivative.[1]

Materials:

N-phenylacrylamide (1.0 equiv)
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4-Bromopiperidine derivative (1.5 equiv)

Tris(trimethylsilyl)silane (TTMSS) (0.78 equiv)

Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst, 1 mol%)

Na2CO3 (1.0 equiv)

Anhydrous acetonitrile (MeCN) as solvent

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add N-phenylacrylamide, the 4-

bromopiperidine derivative, Ir[dF(CF3)ppy]2(dtbbpy)PF6, and Na2CO3.

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

Add anhydrous acetonitrile, followed by Tris(trimethylsilyl)silane via syringe.

Stir the reaction mixture at room temperature, irradiating with a blue LED lamp

(approximately 450 nm).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Intramolecular Reductive Cyclization for
Heterocycle Synthesis
Visible-light-promoted intramolecular reductive cyclization using TTMSS is a powerful strategy

for the synthesis of nitrogen-containing heterocycles such as indoles and oxindoles.[3][4] This

metal-free approach offers a straightforward route to complex molecular scaffolds from readily

available starting materials.[3]
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In this transformation, a silyl radical, generated from TTMSS upon visible light irradiation,

initiates a radical cyclization cascade. The silyl radical abstracts a halogen atom from the

substrate, generating an aryl or vinyl radical. This radical then undergoes intramolecular

cyclization onto a tethered alkene or alkyne. The resulting cyclic radical is subsequently

quenched by TTMSS to yield the final product and regenerate the silyl radical.

Click to download full resolution via product page

Quantitative Data Summary
The following table presents the yields for the synthesis of various indoline and 2,3-

dihydrobenzofuran derivatives via intramolecular reductive cyclization.[5]

Entry Substrate Product Time (h) Yield (%)

1

N-allyl-N-(2-

iodophenyl)aceta

mide

1-acetyl-3-

methylindoline
24 82

2

N-allyl-N-(2-

bromophenyl)ace

tamide

1-acetyl-3-

methylindoline
24 65

3

N-allyl-N-(2-

iodophenyl)benz

amide

1-benzoyl-3-

methylindoline
24 89

4
2-(allyloxy)-1-

iodobenzene

3-methyl-2,3-

dihydrobenzofura

n

12 75

5

N-(but-3-en-1-yl)-

N-(2-

iodophenyl)aceta

mide

1-acetyl-3-

ethylindoline
24 78
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This protocol is based on the synthesis of indolines and 2,3-dihydrobenzofurans as reported by

da Silva and coworkers.[5]

Materials:

Substituted N-allyl-N-2-haloaniline or 2-(allyloxy)-1-halobenzene (1.0 equiv)

Tris(trimethylsilyl)silane (TTMSS) (2.0 equiv)

Acetonitrile (MeCN) as solvent

Ethanol (5.0 equiv)

Procedure:

In a sealed tube, dissolve the substrate (0.1 mmol, 1.0 equiv) in acetonitrile (1.0 mL).

Add ethanol (5.0 equiv) and Tris(trimethylsilyl)silane (2.0 equiv) to the solution.

Seal the tube and place it at a distance of approximately 5 cm from a 15 W compact

fluorescent lamp (household bulb).

Irradiate the reaction mixture at room temperature with stirring for the time indicated in the

table.

After the reaction is complete (monitored by TLC), remove the solvent under reduced

pressure.

Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to yield the pure cyclized product.

Metallaphotoredox Cross-Electrophile Coupling
A novel strategy for cross-electrophile coupling has been developed by merging photoredox

and transition metal catalysis.[6] This method utilizes TTMSS to activate alkyl bromides for

coupling with aryl or heteroaryl bromides, facilitated by a nickel catalyst.
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The proposed mechanism involves a dual catalytic cycle. In the photoredox cycle, an excited

photocatalyst facilitates the generation of a silyl radical from TTMSS. This silyl radical then

abstracts a bromine atom from the alkyl bromide to form an alkyl radical. In the nickel catalytic

cycle, Ni(0) undergoes oxidative addition to the aryl bromide to form a Ni(II)-aryl complex. This

complex then couples with the alkyl radical to form a Ni(III) intermediate, which undergoes

reductive elimination to furnish the C(sp²)-C(sp³) coupled product and regenerate the Ni(I)

species.

Click to download full resolution via product page

Quantitative Data Summary
The following table highlights the scope of the silyl-mediated cross-coupling of alkyl bromides

with aryl bromides.[6]

Entry Alkyl Bromide Aryl Bromide Product Yield (%)

1
Cyclohexyl

bromide

4-

bromobenzonitril

e

4-

cyclohexylbenzo

nitrile

80

2

1-

bromoadamanta

ne

4'-

bromoacetophen

one

1-(4-

(adamantan-1-

yl)phenyl)ethan-

1-one

85

3 1-bromopentane
Methyl 4-

bromobenzoate

Methyl 4-

pentylbenzoate
75

4
Cyclopentyl

bromide
2-bromopyridine

2-

cyclopentylpyridi

ne

68

5
sec-butyl

bromide

3-

bromobenzotriflu

oride

1-(sec-butyl)-3-

(trifluoromethyl)b

enzene

72
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Detailed Experimental Protocol
This protocol is adapted from the work of MacMillan and coworkers.[6]

Materials:

Aryl bromide (1.0 equiv)

Alkyl bromide (2.0 equiv)

Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

Ir(ppy)3 (photocatalyst, 1 mol%)

NiCl2·glyme (nickel catalyst, 5 mol%)

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, ligand, 5 mol%)

Lithium hydroxide (LiOH) (2.0 equiv)

Anhydrous 1,2-dimethoxyethane (DME) as solvent

Procedure:

In a glovebox, to an oven-dried 8 mL vial equipped with a magnetic stir bar, add NiCl2·glyme

and dtbbpy.

Add DME (1.0 mL) and stir for 15 minutes.

To this solution, add the aryl bromide, Ir(ppy)3, and LiOH.

Add the alkyl bromide and TTMSS.

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

Place the vial in a cooling block and irradiate with a 34 W blue LED lamp while stirring.

After 24 hours, quench the reaction with saturated aqueous ammonium chloride.
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Extract the mixture with diethyl ether (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the residue by flash column chromatography to obtain the cross-coupled product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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